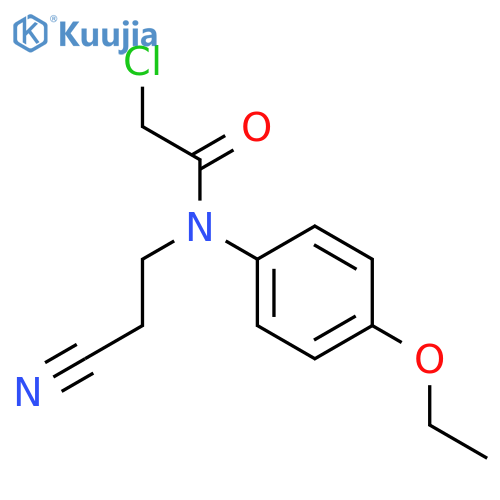Cas no 852840-54-1 (2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide)

852840-54-1 structure
商品名:2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide
- SR-01000067845-1
- EN300-18700
- Z89264885
- AKOS030663926
- CS-0237789
- SR-01000067845
- 852840-54-1
- G38749
- SCHEMBL23818001
-
- インチ: InChI=1S/C13H15ClN2O2/c1-2-18-12-6-4-11(5-7-12)16(9-3-8-15)13(17)10-14/h4-7H,2-3,9-10H2,1H3CopyCopied
- InChIKey: LSZGOLQEGVGVAJ-UHFFFAOYSA-NCopyCopied
- ほほえんだ: CCOc1ccc(cc1)N(CCC#N)C(=O)CClCopyCopied
計算された属性
- せいみつぶんしりょう: 266.0822054Da
- どういたいしつりょう: 266.0822054Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 53.3Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 444.7±40.0 °C at 760 mmHg
- フラッシュポイント: 222.7±27.3 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18700-2.5g |
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide |
852840-54-1 | 95% | 2.5g |
$558.0 | 2023-09-18 | |
| TRC | C614895-500mg |
2-Chloro-N-(2-Cyanoethyl)-N-(4-Ethoxyphenyl)Acetamide |
852840-54-1 | 500mg |
$ 295.00 | 2022-04-28 | ||
| Enamine | EN300-18700-0.05g |
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide |
852840-54-1 | 95% | 0.05g |
$46.0 | 2023-09-18 | |
| Enamine | EN300-18700-10.0g |
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide |
852840-54-1 | 95% | 10g |
$1224.0 | 2023-04-29 | |
| 1PlusChem | 1P019PKV-50mg |
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide |
852840-54-1 | 95% | 50mg |
$116.00 | 2024-04-21 | |
| 1PlusChem | 1P019PKV-5g |
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide |
852840-54-1 | 95% | 5g |
$1082.00 | 2024-04-21 | |
| Enamine | EN300-18700-10g |
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide |
852840-54-1 | 95% | 10g |
$1224.0 | 2023-09-18 | |
| Aaron | AR019PT7-250mg |
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide |
852840-54-1 | 95% | 250mg |
$170.00 | 2025-02-14 | |
| Aaron | AR019PT7-10g |
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide |
852840-54-1 | 95% | 10g |
$1708.00 | 2023-12-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308459-100mg |
2-Chloro-n-(2-cyanoethyl)-n-(4-ethoxyphenyl)acetamide |
852840-54-1 | 95% | 100mg |
¥1833.00 | 2024-07-28 |
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide 関連文献
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
852840-54-1 (2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide) 関連製品
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 2039-76-1(3-Acetylphenanthrene)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
